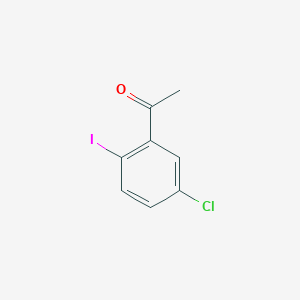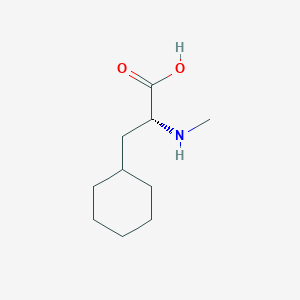
(R)-3-Cyclohexyl-2-(methylamino)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-Cyclohexyl-2-(methylamino)propanoic acid is a chiral amino acid derivative with a cyclohexyl group attached to the alpha carbon and a methylamino group attached to the beta carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Cyclohexyl-2-(methylamino)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with cyclohexylacetic acid.
Amidation: The carboxylic acid group of cyclohexylacetic acid is converted to an amide using a reagent such as thionyl chloride (SOCl₂) followed by reaction with methylamine.
Reduction: The amide is then reduced to the corresponding amine using a reducing agent like lithium aluminum hydride (LiAlH₄).
Chiral Resolution: The racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic resolution.
Industrial Production Methods
Industrial production of ®-3-Cyclohexyl-2-(methylamino)propanoic acid may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: ®-3-Cyclohexyl-2-(methylamino)propanoic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the compound can be achieved using agents like sodium borohydride (NaBH₄) or hydrogenation catalysts to yield the corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, H₂O₂
Reduction: NaBH₄, LiAlH₄, H₂/Pd
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides
Major Products
Oxidation: Cyclohexyl ketones, cyclohexyl carboxylic acids
Reduction: Cyclohexyl alcohols, cyclohexylamines
Substitution: Various substituted cyclohexyl derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry
®-3-Cyclohexyl-2-(methylamino)propanoic acid is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in the development of pharmaceuticals.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding due to its chiral nature and structural similarity to natural amino acids.
Medicine
The compound has potential applications in medicinal chemistry as a precursor to drugs that target specific receptors or enzymes. Its chiral properties make it valuable in the development of enantiomerically pure pharmaceuticals.
Industry
In the industrial sector, ®-3-Cyclohexyl-2-(methylamino)propanoic acid is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of ®-3-Cyclohexyl-2-(methylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved may include modulation of enzyme activity, alteration of receptor signaling, or interference with metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-2-Amino-3-fluoro-2-methylpropanoic acid
- ®-3-Fluoro-2-methyl-2-(methylamino)propanoic acid
- 2-Aminoisobutyric acid
- 2-(Methylamino)isobutyric acid
Uniqueness
®-3-Cyclohexyl-2-(methylamino)propanoic acid is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for creating molecules with specific spatial configurations and reactivity profiles. Its chiral nature also enhances its utility in the synthesis of enantiomerically pure compounds, which are crucial in drug development and other applications.
Eigenschaften
Molekularformel |
C10H19NO2 |
|---|---|
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
(2R)-3-cyclohexyl-2-(methylamino)propanoic acid |
InChI |
InChI=1S/C10H19NO2/c1-11-9(10(12)13)7-8-5-3-2-4-6-8/h8-9,11H,2-7H2,1H3,(H,12,13)/t9-/m1/s1 |
InChI-Schlüssel |
GBMDYACPQYNUGA-SECBINFHSA-N |
Isomerische SMILES |
CN[C@H](CC1CCCCC1)C(=O)O |
Kanonische SMILES |
CNC(CC1CCCCC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[2,3-b]pyridine, 3-(1H-indol-6-yl)-1-[(4-methylphenyl)sulfonyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B12950222.png)
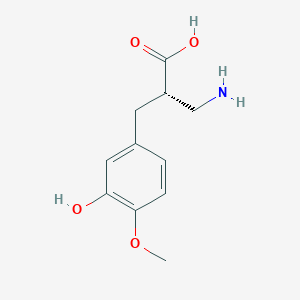
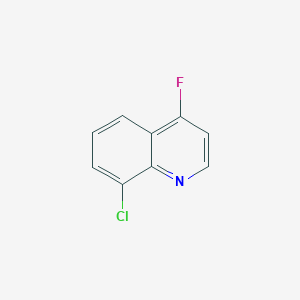
![1-[2-(Octylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12950233.png)
![(8AS)-4-(1H-pyrazol-4-yl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B12950244.png)

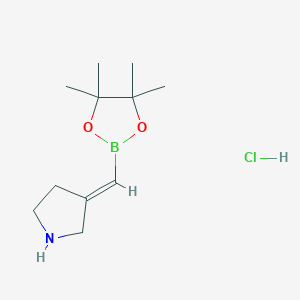
![5-Fluoro-3-azabicyclo[4.1.0]heptane](/img/structure/B12950261.png)
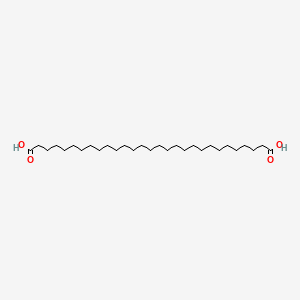
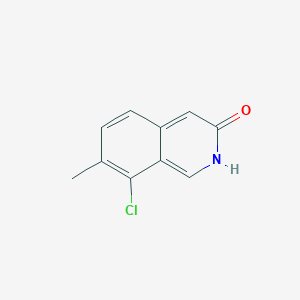
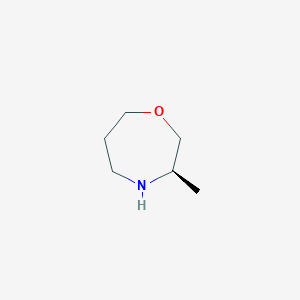
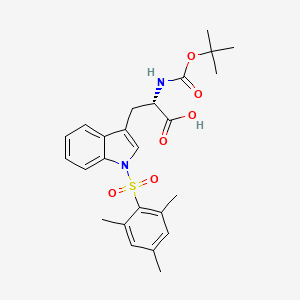
![Methyl {6-[(pyridin-4-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate](/img/structure/B12950293.png)
